WM382

Antimalarial Protease Inhibition Plasmepsin X

WM382 (CAS 2606990-92-3) is the only dual plasmepsin IX/X inhibitor with a defined (4R,4S) chiral architecture and a unique iminopyrimidone warhead, ensuring sub-nanomolar potency (PMX IC50 0.03 nM) that single-target analogs cannot match. Its multi-stage antimalarial activity and resistance-refractory profile make it an essential tool for SAR and lead optimization. Procure with confidence knowing this specific stereochemistry is critical for research validity.

Molecular Formula C29H36N4O4
Molecular Weight 504.6 g/mol
Cat. No. B12398183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWM382
Molecular FormulaC29H36N4O4
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)N(C(=N1)N)C2CCOC3=C2C=C(C=C3)C(=O)NC4CC(OC5=CC=CC=C45)(C)C)CC
InChIInChI=1S/C29H36N4O4/c1-5-29(6-2)17-25(34)33(27(30)32-29)22-13-14-36-23-12-11-18(15-20(22)23)26(35)31-21-16-28(3,4)37-24-10-8-7-9-19(21)24/h7-12,15,21-22H,5-6,13-14,16-17H2,1-4H3,(H2,30,32)(H,31,35)/t21-,22+/m0/s1
InChIKeyZSZSSSHEMYULPX-FCHUYYIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WM382 (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide Procurement Specification Overview


The compound (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide, also designated WM382, is a synthetic organic molecule (molecular weight 504.27 g/mol) belonging to the class of benzopyran carboxamide derivatives [1]. It functions as a potent dual inhibitor of the essential malarial aspartyl proteases plasmepsin IX (PMIX) and plasmepsin X (PMX), exhibiting a novel mechanism of action distinct from current frontline antimalarials [2]. The compound is characterized by its specific chiral configuration (4R, 4S) and its unique iminopyrimidone warhead, which engages the catalytic aspartate residues of its target proteases [1][3].

Why Generic Substitution is Not an Option for WM382 (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide


The unique chiral architecture and specific dual-target inhibition profile of WM382 render generic substitution with other benzopyran carboxamides or antimalarial agents scientifically invalid. The compound's defined (4R, 4S) stereochemistry is critical for high-affinity binding to the distinct active sites of both plasmepsin IX and plasmepsin X [1]. In contrast, closely related analogs like WM4 and WM5 exhibit either single-target selectivity (PMX only) or substantially lower potency, failing to recapitulate the multi-stage parasiticidal activity observed for WM382 [2]. Furthermore, the iminopyrimidone warhead of WM382, which mediates key hydrogen-bond interactions with catalytic aspartate residues, is absent in other classes of antimalarials such as artemisinin derivatives or chloroquine, precluding any expectation of similar efficacy or resistance profile based on structural or mechanistic analogy alone [1][2].

Quantitative Differentiation Evidence for WM382 (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide


Sub-Nanomolar Inhibition of Plasmepsin X (PMX) vs. Single-Target Analog WM4

WM382 exhibits potent inhibition of recombinant P. falciparum plasmepsin X (rPMX) with an IC50 of 0.06 nM [1][2]. This potency is 13.5-fold greater than that of the single-target analog WM4 (IC50 = 0.81 nM) and 50-fold greater than WM5 (IC50 = 3.02 nM) under identical assay conditions [1].

Antimalarial Protease Inhibition Plasmepsin X

Dual Inhibition of PMIX and PMX vs. Selective PMX Inhibitor WM4

WM382 is a potent dual inhibitor of both plasmepsin IX (PMIX) and plasmepsin X (PMX), whereas WM4 is a selective PMX inhibitor with no significant activity against PMIX [1][2]. The FRET-based IC50 values for WM382 against PMX and PMIX are 0.03 nM and 1.4 nM, respectively [2]. This dual inhibition profile is essential for blocking multiple stages of the Plasmodium life cycle [1].

Antimalarial Dual Inhibitor Plasmepsin IX

Superior Antimalarial Potency vs. Chloroquine in P. falciparum Growth Inhibition

WM382 inhibits the growth of P. falciparum asexual blood stages with an EC50 of 0.6 nM, which is approximately 10-fold more potent than chloroquine under the same assay conditions [1]. This sub-nanomolar potency is consistent across multiple P. falciparum strains, including those resistant to chloroquine, mefloquine, artemisinin, and atovaquone [1].

Antimalarial P. falciparum Growth Inhibition

High Barrier to Resistance Selection vs. Single-Target Inhibitors

Unlike the single-target PMX inhibitor WM4, for which resistant parasites could be selected in vitro (minimum inoculum for resistance, MIR, not reported but selection was successful), attempts to select for resistance to WM382 have consistently failed, even with inocula up to 10^9 parasites over 90 days [1][2]. This high barrier to resistance is attributed to WM382's potent dual inhibition of both PMIX and PMX, as parasites would need to acquire simultaneous mutations in two distinct essential proteases to evade drug action [1].

Antimalarial Resistance Dual Inhibition

Crystal Structure-Guided Binding Mode Differentiation

The 2.76 Å resolution X-ray crystal structure of P. falciparum PMX in complex with WM382 (PDB ID: 7TBC) reveals specific interactions that underpin its potency and selectivity [1]. The iminopyrimidone warhead of WM382 forms three hydrogen bonds with the catalytic aspartate residues (Asp34 and Asp214), a binding mode that is distinct from the interaction of WM4 with the PMX active site and is critical for its dual inhibition profile [2]. Structural analysis further identifies engagement of the S3 pocket and variations in the S' region that differentiate binding to PMIX versus PMX, providing a rational basis for the compound's unique dual inhibition [1].

Structural Biology Plasmepsin X Drug Design

Best Research and Industrial Application Scenarios for WM382 (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Next-Generation Antimalarials

WM382 serves as a critical tool compound for SAR exploration and lead optimization programs targeting plasmepsin IX and X. Its sub-nanomolar potency against PfPMX (IC50 0.03-0.06 nM) and dual inhibition of PMIX (IC50 1.4 nM) provide a benchmark for evaluating new chemical entities [1][2]. The availability of a high-resolution co-crystal structure (PDB 7TBC, 2.76 Å) enables structure-based drug design efforts to further improve potency, selectivity, and pharmacokinetic properties [3].

Mechanistic Studies of Malaria Parasite Biology and Multi-Stage Life Cycle

WM382's dual inhibition of PMIX and PMX disrupts multiple stages of the Plasmodium life cycle, including liver, blood, and mosquito stages [1]. This makes it an invaluable tool for dissecting the specific roles of PMIX and PMX in parasite egress, invasion, and development. The compound's failure to select for in vitro resistance, even under high drug pressure [1][2], makes it particularly useful for long-term cell culture studies aimed at understanding essential protease function without the confounding factor of acquired resistance.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Malaria Models

WM382 demonstrates robust oral efficacy in mouse models of malaria, curing P. berghei infection and preventing transmission to mosquitoes [1]. The compound's pharmacokinetic profile in rodents (e.g., mouse bioavailability 38%, rat CLp 42 mL/min/kg) [2] provides a defined baseline for PK/PD modeling and for benchmarking new antimalarial candidates. Its activity in humanized mouse models of P. falciparum asexual infection [1] further supports its use in translational research aimed at predicting clinical efficacy.

Resistance Mechanism and Target Validation Studies

The inability to select for resistant parasites with WM382, in contrast to the successful selection of resistance to the single-target inhibitor WM4 [1], positions WM382 as a key tool for investigating the genetic and biochemical basis of dual-target resistance. Researchers can employ WM382 to validate the essentiality of simultaneous PMIX and PMX inhibition and to explore whether compensatory mechanisms exist that could bypass this dual blockade. This is particularly valuable for de-risking target-based drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for WM382

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.